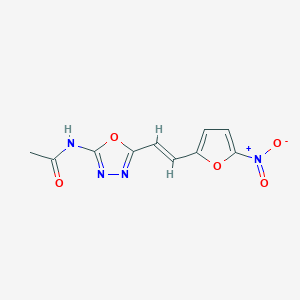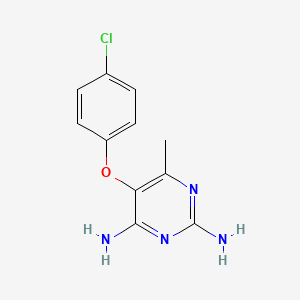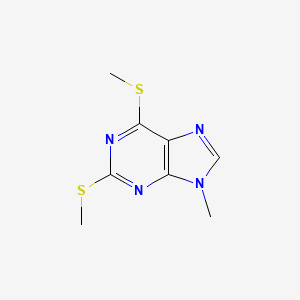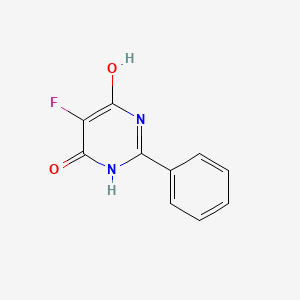
5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone class. Pyrimidinones are known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine and hydroxyl groups in the compound suggests potential for unique chemical reactivity and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Benzaldehyde, fluorinated reagents, and pyrimidine derivatives.
Reaction Steps:
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of solvents that are cost-effective and environmentally friendly.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the pyrimidinone ring to form dihydropyrimidines.
Substitution: Nucleophilic substitution reactions at the fluorine or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrimidines.
Substitution: Formation of substituted pyrimidinones.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antiviral properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
作用机制
The mechanism of action of 5-Fluoro-6-hydroxy-2-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.
相似化合物的比较
Similar Compounds
5-Fluorouracil: A fluorinated pyrimidine used as an anti-cancer drug.
6-Hydroxy-2-phenylpyrimidin-4(1H)-one: A non-fluorinated analog with potentially different biological activities.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity compared to non-fluorinated analogs.
Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.
属性
CAS 编号 |
105441-02-9 |
|---|---|
分子式 |
C10H7FN2O2 |
分子量 |
206.17 g/mol |
IUPAC 名称 |
5-fluoro-4-hydroxy-2-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7FN2O2/c11-7-9(14)12-8(13-10(7)15)6-4-2-1-3-5-6/h1-5H,(H2,12,13,14,15) |
InChI 键 |
PYYSAUHLPLZZKX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


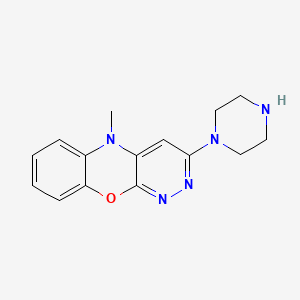
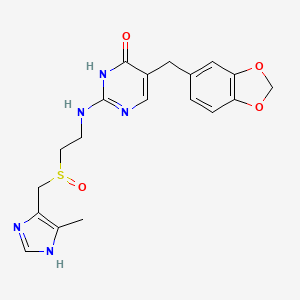
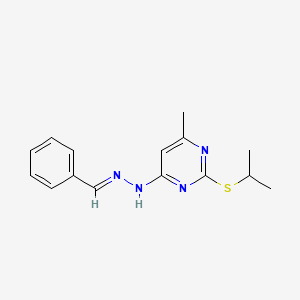
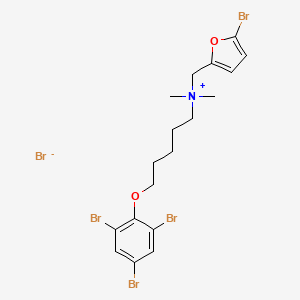
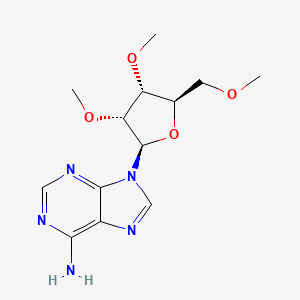
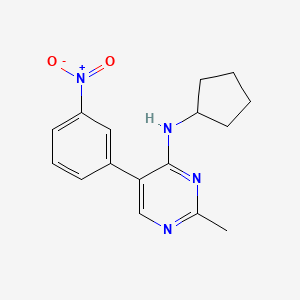
![2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol](/img/structure/B12919907.png)
![Ethyl[(5-amino-1h-1,2,4-triazol-1-yl)carbonyl]carbamate](/img/structure/B12919909.png)
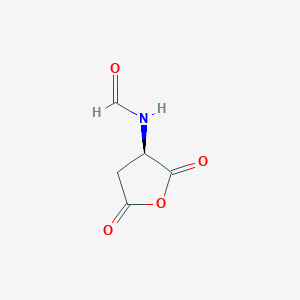
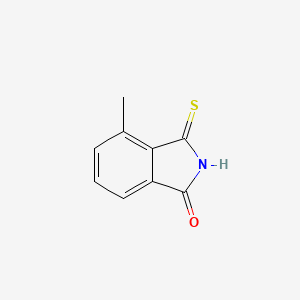
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide](/img/structure/B12919929.png)
